![molecular formula C21H27N5O3 B2432450 4-(6-cyclopropylpyrimidin-4-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide CAS No. 1787918-13-1](/img/structure/B2432450.png)
4-(6-cyclopropylpyrimidin-4-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide
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Description
4-(6-cyclopropylpyrimidin-4-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. CPI-444 has been shown to have potential therapeutic applications in the treatment of cancer, as it can enhance the activity of immune cells and promote anti-tumor responses. In
Scientific Research Applications
Synthesis of Novel Compounds
Research in medicinal chemistry often involves the synthesis of novel compounds to explore their potential therapeutic benefits. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from precursors like visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as COX-1/COX-2 inhibitors, showing high selectivity and protective effects against inflammation and pain, highlighting the synthetic approach's potential to generate new therapeutic agents (Abu‐Hashem et al., 2020).
Structural Modifications and Biological Evaluation
The modification of molecular structures and subsequent biological evaluation plays a crucial role in discovering new drugs. Piperazine compounds, for instance, have been extensively studied for their versatile biological activities. A study involving the synthesis of polyamides containing uracil and adenine through reactions with dimethyl methylenesuccinate highlights the structural diversity achievable with piperazine derivatives and their potential applications in biologically active materials (Hattori & Kinoshita, 1979).
Antimicrobial Activities
Antimicrobial activities of synthesized compounds, particularly those incorporating piperazine units, are a significant area of research. Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine carboxamides have shown moderate to good activities against various bacterial and fungal strains, indicating the potential of these compounds in addressing antibiotic resistance (Jadhav et al., 2017).
Targeted Drug Development
The development of targeted therapeutic agents, such as CGRP receptor inhibitors for migraine treatment, involves complex synthetic routes and enantioselective processes. The synthesis of potent CGRP receptor antagonists through stereoselective methodologies illustrates the importance of precise chemical modifications in developing new drugs (Cann et al., 2012).
properties
IUPAC Name |
4-(6-cyclopropylpyrimidin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-18-6-3-15(11-19(18)29-2)13-22-21(27)26-9-7-25(8-10-26)20-12-17(16-4-5-16)23-14-24-20/h3,6,11-12,14,16H,4-5,7-10,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDHRECIBBVSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-cyclopropylpyrimidin-4-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide |
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